N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Overview
Description
“N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride” is a compound with the molecular formula C10H14ClN . It is also known by other names such as “N-Methylindan-2-amine hydrochloride” and "2,3-dihydro-1H-inden-2-yl (methyl)amine (HCl)" . It is a derivative of 2-aminoindane .
Synthesis Analysis
While specific synthesis methods for “N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride” were not found, similar compounds have been synthesized through various methods. For instance, a six-step synthesis involving regioselective Friedel−Crafts acetylations and hydrogenations of N -protected-2-aminoindan has been reported .Molecular Structure Analysis
The compound has a molecular weight of 183.68 g/mol . The IUPAC name is N -methyl-2,3-dihydro-1 H -inden-2-amine;hydrochloride . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.68 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 1 .Scientific Research Applications
Metabolic Fate Studies
- Metabolic Fate Analysis: In a study focusing on the metabolism of 2-aminoindane and N-methyl-2-aminoindane, it was found that N-methyl-2-aminoindane forms a hydroxylamine and diastereomers of a metabolite after hydroxylation in beta position. This research supports the importance of understanding the metabolic fate of chemical compounds for drug testing purposes (Manier et al., 2019).
Synthesis and Resolution
- Synthesis and Resolution in Dopamine Receptors: The synthesis and evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and related derivatives, including N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, revealed its significant affinity for dopamine D1 and D2 receptors. This research highlights the potential of these compounds as ligands for dopamine receptors (Claudi et al., 1996).
Chemical Synthesis Methods
- Efficient and Economical Synthesis: A study detailed an efficient and economical method to synthesize 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, utilizing 2-aminoindan as a starting material. This research contributes to the development of cost-effective synthesis methods in organic chemistry (Prashad et al., 2006).
Antimicrobial and Cytotoxic Activity
- Antimicrobial and Cytotoxic Activity: A study on novel azetidine-2-one derivatives of 1H-benzimidazole, which includes N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, indicated good antibacterial and cytotoxic activities. This research is important for the development of new antimicrobial and anticancer agents (Noolvi et al., 2014).
Impact on Bacillus Subtilis Cells
- Study on Bacillus Subtilis: Research on the effect of N-methyl-bis(3-mesyloxypropyl)amine hydrochloride on Bacillus subtilis cells revealed its ability to induce irreversible damage to bacterial DNA. This highlights the potential use of such compounds in antimicrobial applications (Shimi & Shoukry, 1975).
Corrosion Inhibition
- Corrosion Inhibition in Steel: A study on amine derivative compounds, including N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, demonstrated effective corrosion inhibition on mild steel in HCl medium. This research is significant for industrial applications in corrosion prevention (Boughoues et al., 2020).
Future Directions
properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-11-10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNHHRJNFKMLPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC=C2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344514 | |
Record name | N-Methylindan-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride | |
CAS RN |
10408-85-2 | |
Record name | 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10408-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylindan-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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